molecular formula C12H7N3O5 B1654706 1,3-Dinitro-10H-phenoxazine CAS No. 26103-32-2

1,3-Dinitro-10H-phenoxazine

Cat. No.: B1654706
CAS No.: 26103-32-2
M. Wt: 273.2 g/mol
InChI Key: BNCNPPGADFFASS-UHFFFAOYSA-N
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Description

1,3-Dinitro-10H-phenoxazine is a tricyclic N-heteroacene of significant interest in advanced materials research. This compound serves as a key precursor in the synthesis of functionalized phenoxazines, which are studied as stable alternatives to acenes like pentacene for applications in organic electronics . Its structure features two nitro groups that activate the molecule for nucleophilic aromatic substitution, allowing for selective functionalization; for instance, the nitro group para to the ether oxygen can be selectively displaced by nucleophiles such as butylamine, potassium ethoxide, or hydroxide to create a diverse array of derivatives . Researchers value this compound for developing new materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The molecular scaffold is characteristically non-planar, exhibiting a puckered conformation that can influence solid-state packing and ultimate material properties . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26103-32-2

Molecular Formula

C12H7N3O5

Molecular Weight

273.2 g/mol

IUPAC Name

1,3-dinitro-10H-phenoxazine

InChI

InChI=1S/C12H7N3O5/c16-14(17)7-5-9(15(18)19)12-11(6-7)20-10-4-2-1-3-8(10)13-12/h1-6,13H

InChI Key

BNCNPPGADFFASS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Dinitro 10h Phenoxazine

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Crystal Structure Determination and Analysis of Dihedral Angles

The precise three-dimensional arrangement of atoms in 1,3-Dinitro-10H-phenoxazine has been determined through single-crystal X-ray diffraction. This technique has provided definitive confirmation of its molecular structure, revealing a heterocyclic system composed of an oxazine (B8389632) ring fused to two benzene (B151609) rings, one of which is substituted with two nitro groups lew.ro.

The compound crystallizes in the triclinic system with the space group P-1 lew.ro. The crystal structure analysis shows that the molecule is nearly planar. However, a slight deviation from planarity is observed, which is quantified by the dihedral angle between the planes of the two benzene rings. This angle has been measured to be 3.92° lew.ro. This small dihedral angle indicates a gentle fold or "butterfly" conformation, a characteristic feature of the phenoxazine (B87303) core, although less pronounced in this specific derivative compared to some others. For comparison, the dihedral angles in other substituted phenoxazines can range from approximately 3° to over 10°, while related phenothiazine (B1677639) structures can exhibit even more significant puckering, with dihedral angles exceeding 20° nih.govsemanticscholar.orgacs.org.

Summary of Crystallographic Data for this compound
ParameterValue
Chemical FormulaC₁₂H₇N₃O₅
Crystal SystemTriclinic
Space GroupP-1 (#2) lew.ro
Dihedral Angle (between benzene rings)3.92° lew.ro
CCDC Number2323909 lew.roresearchgate.net

Polymorphism and Solid-State Organization of this compound

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical aspect of materials science, as different polymorphs can exhibit distinct physical properties. While polymorphism is a known phenomenon in other phenoxazine derivatives and nitroaromatic compounds, specific studies detailing different polymorphic forms of this compound have not been reported in the surveyed literature.

Electron Spin Resonance (ESR) Spectroscopy for Radical Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for the study of chemical species that have unpaired electrons, such as free radicals libretexts.orgethernet.edu.et. This method can provide detailed information about the electronic structure and environment of paramagnetic species.

In the context of this compound, the potential for radical intermediates arises during its synthesis. The formation of the phenoxazine ring system from precursors like N-phenoxypicramide can proceed through mechanisms that involve the homolytic cleavage of bonds, generating radical species lew.roresearchgate.net.

To investigate this possibility, chemical trapping experiments have been employed. In one study, the synthesis of this compound was conducted in the presence of an excess of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), a stable free radical that acts as a scavenger for transient radical intermediates lew.ro. The results showed a discernible decrease in the reaction yield, from approximately 30% to 20%, when TEMPO was present lew.roresearchgate.net. This outcome provides strong evidence for the involvement of a radical-based reaction pathway, as the scavenger intercepts the radical intermediates, thereby inhibiting the formation of the final product lew.ro.

While a direct ESR spectrum of the this compound radical intermediate has not been detailed, the technique remains the definitive method for such characterization. If such a radical were to be studied by ESR, the spectrum's hyperfine structure would arise from the interaction of the unpaired electron with magnetic nuclei, primarily the nitrogen atoms (¹⁴N) and protons (¹H) in the molecule, providing insights into the spin density distribution across the radical's structure researchgate.net.

Theoretical and Computational Investigations of 1,3 Dinitro 10h Phenoxazine

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic and structural properties of molecules like 1,3-Dinitro-10H-phenoxazine. These computational studies offer a detailed picture of the molecule's geometry, orbital energies, and intramolecular interactions.

While comprehensive computational geometry optimization and conformational analysis studies on this compound are not extensively available in the reviewed literature, experimental data from X-ray crystallography provides a solid foundation for its molecular structure lew.roresearchgate.net. The crystal structure reveals that the molecule is nearly planar, with a slight dihedral angle of 3.92° between the benzene (B151609) rings lew.ro. One of the nitro groups is coplanar with the attached benzene ring, while the other is slightly twisted lew.ro. This experimental geometry serves as a crucial benchmark for future theoretical calculations.

Computational geometry optimization using DFT methods would be instrumental in determining the most stable conformation of this compound in the gas phase or in solution, providing detailed information on bond lengths, bond angles, and dihedral angles that can be compared with the experimental crystal structure data.

Table 1: Summary of Crystallographic Data for this compound

Parameter Value
Molecular Formula C₁₂H₇N₃O₅
Molecular Weight 273.20 g/mol
Crystal System Trigonal
Space Group P-1 (#2)
Dihedral Angle between Benzene Rings 3.92°

Data sourced from Balaban et al. lew.ro

Specific Frontier Molecular Orbital (FMO) analysis for this compound, including the precise energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is not detailed in the available literature. However, the principles of FMO theory can be applied to understand its potential reactivity.

FMO theory is fundamental in predicting the chemical reactivity and electronic properties of molecules taylorandfrancis.comrsc.orgnih.govyoutube.com. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity taylorandfrancis.com. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For phenoxazine (B87303) derivatives, the introduction of electron-withdrawing groups like nitro groups is expected to lower both the HOMO and LUMO energy levels taylorandfrancis.com. This effect is due to the strong electron-withdrawing nature of the nitro groups, which stabilizes the molecular orbitals. The presence of two nitro groups in this compound would likely result in a lower LUMO energy, making it a good electron acceptor and susceptible to nucleophilic attack. DFT calculations on various phenoxazine-based dyes have shown that the HOMO is typically localized on the electron-rich phenoxazine core, while the LUMO is distributed over the electron-accepting moieties nih.gov. A similar distribution would be anticipated for this compound, with the LUMO being significantly influenced by the dinitro-substituted benzene ring.

Detailed Natural Bond Orbital (NBO) analysis specific to this compound has not been reported in the surveyed scientific literature. NBO analysis is a computational method that provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular and intramolecular interactions. It is particularly useful for quantifying charge transfer and hyperconjugative interactions that contribute to molecular stability.

While experimental spectroscopic data for this compound exists, specific computational predictions of its NMR and IR spectra using DFT have not been extensively published lew.ro. DFT calculations have become a reliable tool for predicting spectroscopic parameters, often showing good agreement with experimental values nih.govmdpi.comnih.gov.

For this compound, the experimental ¹H-NMR spectrum shows a characteristic broad singlet for the amino group proton at a high chemical shift (9.36 ppm), and the ¹³C-NMR spectrum confirms the presence of twelve distinct carbon atoms lew.ro. The experimental IR spectrum displays characteristic peaks for the amino group (around 3400 cm⁻¹) and the nitro groups (at 1525 and 1323 cm⁻¹) lew.ro.

Computational prediction of these spectra would involve geometry optimization of the molecule followed by calculations of the magnetic shielding tensors for NMR shifts and vibrational frequencies for the IR spectrum. Such theoretical studies would allow for a detailed assignment of the experimental spectra and a deeper understanding of the relationship between the molecular structure and its spectroscopic signatures.

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur during a transformation.

The formation of this compound via an unexpected rearrangement of N-phenoxypicramide has been reported, with proposed ionic and radical mechanisms lew.roresearchgate.net. In this reaction, the initially expected product, N-phenoxypicramide, undergoes a molecular rearrangement involving the expulsion of a nitro group to form the cyclic phenoxazine structure lew.roresearchgate.net.

The proposed mechanism involves the initial dissociation of the O-NH bond in N-phenoxypicramide lew.ro. This can occur either heterolytically to form an ionic intermediate or homolytically to generate radical species. Experimental evidence, such as a decrease in the reaction yield in the presence of a radical scavenger (TEMPO), suggests a potential contribution from a radical pathway lew.ro.

However, detailed computational studies involving the characterization of transition states and the calculation of activation energy barriers for these proposed pathways have not yet been reported. Such studies would be crucial to definitively establish the operative mechanism. By mapping the potential energy surface of the reaction, computational methods could identify the key intermediates and transition states, and the calculated activation energies would provide a quantitative measure of the feasibility of each proposed mechanistic step. This would offer a more complete understanding of this intriguing molecular rearrangement.

Reaction Coordinate Analysis for Rearrangement Pathways

The formation of this compound can occur via an unexpected molecular rearrangement of N-phenoxypicramide. lew.roresearchgate.net Theoretical investigations have proposed two primary mechanistic pathways for this transformation, which involves the expulsion of a nitro group. lew.ro Although a detailed computational reaction coordinate analysis with specific transition states and activation energies for this compound has not been reported in the literature, the proposed mechanisms provide a fundamental framework for such an analysis.

The two competing pathways are:

Heterolytic (Ionic) Mechanism : This pathway involves the heterolytic cleavage of the O-NH bond in N-phenoxypicramide. This cleavage is proposed to form a nitrenium ion intermediate. lew.ro Nitrenium ions are highly reactive species and can exist in either a singlet or triplet state, each potentially leading to different reaction outcomes. The formation of the nitrenium ion, possibly in its triplet state due to a low singlet-triplet energy gap, is followed by an intramolecular cyclization. This cyclization proceeds via an ipso-addition to the phenoxy ring, ultimately leading to the formation of the phenoxazine tricycle and the elimination of a nitro group. lew.ro

Homolytic (Radical) Mechanism : This alternative pathway begins with the homolytic scission of the O-NH bond. This process would generate radical intermediates. lew.ro Experimental studies attempting to differentiate between the two mechanisms involved conducting the synthesis in the presence of TEMPO, a stable free radical that acts as a scavenger for radical intermediates. The observation that the yield of this compound decreased from approximately 30% to 20% in the presence of TEMPO provides strong, albeit not definitive, evidence for the involvement of a radical mechanism. lew.ro

A complete reaction coordinate analysis would involve mapping the potential energy surface for both the ionic and radical pathways. This would require high-level quantum chemical calculations to locate the structures and energies of reactants, intermediates, transition states, and products, thereby elucidating the most energetically favorable route for the rearrangement.

Table 1: Proposed Intermediates in the Rearrangement Pathways to this compound

Mechanism Type Key Intermediate Description
Heterolytic (Ionic) Nitrenium Ion Formed by heterolytic cleavage of the O-NH bond; can undergo intramolecular cyclization.

Prediction of Electrochemical Properties and Redox Behavior

While specific computational studies detailing the electrochemical properties of this compound are not extensively documented, the behavior can be inferred from the general characteristics of the phenoxazine scaffold and the influence of its substituents.

The oxidation and reduction potentials of organic molecules can be accurately predicted using computational methods like Density Functional Theory (DFT). mdpi.com The process typically involves calculating the Gibbs free energies of the neutral molecule and its corresponding radical cation (for oxidation) or radical anion (for reduction).

For this compound, the redox behavior is centered on the electron-rich phenoxazine ring system. The parent phenoxazine molecule can be oxidized by removing an electron to form a phenoxazinyl cation-radical or by removing a hydrogen atom (one electron and one proton) to yield a neutral phenoxazinyl radical. lew.ro The N-H bond dissociation energy for the parent phenoxazine is approximately 77 kcal/mol. lew.ro

The presence of two strongly electron-withdrawing nitro (-NO₂) groups on the phenoxazine ring is expected to have a profound impact on its redox potentials compared to the unsubstituted parent compound.

Oxidation Potential : The nitro groups decrease the electron density on the phenoxazine ring system. This makes the removal of an electron more difficult, thus shifting the oxidation potential to higher, more positive values.

Reduction Potential : Conversely, the electron-withdrawing nature of the nitro groups stabilizes the acceptance of an electron. This would make the molecule easier to reduce, shifting its reduction potential to less negative values.

A theoretical calculation would typically involve the workflow summarized in the table below, though specific values for this compound are not available in the cited literature.

Table 2: General Workflow for Calculating Redox Potentials

Step Description Computational Method
1 Geometry Optimization Optimize the structures of the neutral molecule, its radical cation, and its radical anion.
2 Energy Calculation Compute the single-point energies of the optimized structures.
3 Solvation Energy Calculate the free energy of solvation for each species using a continuum solvent model.

The electrochemical stability of a molecule is determined by its ability to resist irreversible degradation upon oxidation or reduction. For this compound, the stability of the generated radical ions is key. The electron-withdrawing nitro groups enhance the stability of the radical anion by delocalizing the negative charge across the aromatic system and the nitro groups themselves.

Excited State Characterization via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the excited states of molecules, providing insights into their photophysical properties. nih.govusfq.edu.ec

The UV-Vis spectrum of this compound shows two intense absorption bands at 290 nm and 449 nm. lew.roresearchgate.net The presence of the nitro groups is noted to be responsible for the compound's intense red color, which is attributed to an n–π* transition. lew.ro

TD-DFT calculations can be employed to simulate the absorption spectrum and analyze the nature of the underlying electronic transitions. mdpi.com For a molecule like this compound, which has an electron-donating phenoxazine core and electron-accepting nitro groups, the electronic transitions are expected to have significant intramolecular charge-transfer (ICT) character.

A typical TD-DFT analysis would provide the following:

Excitation Energies : The energies of vertical electronic transitions from the ground state to various excited states, which correspond to the positions of absorption maxima (λ_max).

Oscillator Strengths (f) : The intensity of each electronic transition. A larger oscillator strength corresponds to a more intense absorption band.

Molecular Orbital (MO) Contributions : Identification of the primary MOs involved in each transition (e.g., HOMO→LUMO, HOMO-1→LUMO). The spatial distribution of these orbitals helps to characterize the nature of the transition (e.g., π–π, n–π, or ICT).

For this compound, the transition at 449 nm likely corresponds to the HOMO→LUMO transition with significant ICT character, where electron density moves from the electron-rich phenoxazine moiety to the dinitro-substituted benzene ring.

Table 3: Experimental Absorption Data and Theoretical Interpretation

Experimental λ_max Probable Transition Type Associated Molecular Orbitals (Theoretical)
449 nm n–π* / π–π* with ICT character HOMO → LUMO

Luminescence (fluorescence and phosphorescence) occurs when a molecule returns from an excited electronic state to the ground state via the emission of a photon. The fluorescence quantum yield (Φ_f) is a measure of the efficiency of this process. researchgate.net

No experimental or theoretical studies on the luminescence properties or quantum yield of this compound have been reported. However, some general predictions can be made based on its structure. Aromatic nitro compounds are often non-fluorescent or weakly fluorescent. The nitro groups can promote efficient intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet state (T₁), which then often decays to the ground state non-radiatively. This quenching of fluorescence is a common phenomenon.

TD-DFT can be used to investigate these properties by:

Optimizing the S₁ state geometry : This allows for the calculation of the emission energy (fluorescence), which is typically red-shifted compared to the absorption energy.

Calculating the energy gap between S₁ and T₁ states : A small S₁-T₁ energy gap often facilitates efficient intersystem crossing, leading to a low fluorescence quantum yield.

Given the presence of two nitro groups, it is highly probable that this compound would exhibit a very low fluorescence quantum yield. nih.gov Experimental determination of quantum yields can be performed using absolute methods with an integrating sphere or relative methods by comparison against a known standard. bjraylight.com

Computational Strategies for Structure-Property Relationships

Detailed research findings from computational studies on dinitrophenoxazine derivatives reveal critical insights into their molecular architecture. For instance, the planarity and conformation of the phenoxazine ring system are key determinants of its electronic and optical properties. X-ray crystallography and computational optimization of a closely related isomer, 2,3-dinitrophenoxazine, show that the central phenoxazine ring exists as a shallow boat. nih.gov The degree of this puckering, quantified by the displacement of the nitrogen and oxygen atoms from the mean plane of the neighboring carbon atoms, is a critical structural parameter.

Furthermore, the orientation of the nitro functional groups relative to the aromatic rings significantly impacts the molecule's electronic structure. nih.gov The dihedral angles, which describe the rotation of the nitro groups with respect to their attached rings, are crucial for determining the extent of electronic conjugation and intramolecular charge transfer.

Table 1: Selected Computational and Crystallographic Parameters for Dinitrophenoxazine Derivatives

Parameter Value Significance
Dihedral Angle (Ring Puckering) 3-10° Indicates the deviation from planarity of the fused-ring system, affecting electronic conjugation.
N-O Displacement from Mean Plane -0.161 Å / -0.147 Å Quantifies the 'boat' conformation of the central phenoxazine ring.
Nitro Group Rotation (N2) 44.08° Affects the electronic interaction between the nitro group and the aromatic system.

Data derived from studies on the closely related isomer, 2,3-dinitrophenoxazine. nih.gov

Computational approaches like DFT and TD-DFT are widely used to predict the electronic and photophysical properties of phenoxazine derivatives. nih.govnih.gov These methods can calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that helps in predicting the molecule's color, reactivity, and potential application in optoelectronics, such as in dye-sensitized solar cells. nih.gov Theoretical calculations have shown that modifications to the phenoxazine core, including the number and position of nitro groups, can tune these energy levels and the resulting electronic properties. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models represent another important computational strategy, particularly for predicting the biological activity or toxicity of nitroaromatic compounds. mdpi.com These models establish a mathematical relationship between the chemical structure and a specific property. mdpi.comnih.gov For nitroaromatics, descriptors such as hydrophobicity, the energy of the LUMO (ELUMO), and quantum Mulliken charge parameters are often correlated with their activity. mdpi.comnih.gov Although specific QSAR models for this compound are not widely reported, the principles from broader studies on nitroaromatic compounds are applicable. These models suggest that properties are heavily influenced by the molecule's ability to accept electrons (related to ELUMO) and its partitioning behavior in biological systems (related to hydrophobicity). mdpi.com

Advanced Materials Science Applications: Fundamental Chemical Aspects

Optoelectronic Applications Based on Phenoxazine (B87303) Derivatives

The electron-donating nature of the phenoxazine moiety makes it a valuable building block for a range of optoelectronic applications. Its derivatives have been successfully incorporated into organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as charge transport materials in organic electronics.

Organic Light-Emitting Diodes (OLEDs): Molecular Design Principles for Emission Efficiency

Phenoxazine derivatives are prominent in the development of third-generation OLEDs, particularly those utilizing thermally activated delayed fluorescent (TADF) materials. nih.gov These materials can achieve nearly 100% exciton (B1674681) utilization efficiency, overcoming the limitations of earlier fluorescent and phosphorescent emitters. nih.gov The core design principle for efficient TADF emitters involves creating molecules with a small singlet-triplet energy gap (ΔEST), which facilitates an efficient reverse intersystem crossing (RISC) process. nih.gov This is typically achieved by designing donor-acceptor (D-A) molecules where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are spatially separated. nih.gov

Key molecular design principles include:

Twisted Donor-Acceptor Architecture : A highly twisted structure between the phenoxazine donor and an acceptor unit is crucial for separating HOMO and LUMO, thus minimizing ΔEST. nih.gov

Strong Electron Donor : Phenoxazine serves as a strong electron-donating moiety in these D-A systems. nih.gov

Unsymmetrical Acceptor Core : A novel design strategy involves using an interlocked unsymmetrical dual acceptor core. This twisted molecular structure aids in achieving twisted intramolecular charge transfer, leading to high efficiency. acs.org

Researchers have synthesized novel yellow TADF emitters, KCPOZ and KCPTZ, by integrating a complex acceptor core with phenoxazine (POZ) and phenothiazine (B1677639) (PTZ) donors, respectively. acs.org These materials are solution-processable and have demonstrated high thermal stability, with degradation temperatures (Td) of 326 °C for KCPOZ and 348 °C for KCPTZ. acs.org Devices using these emitters have achieved remarkable external quantum efficiencies (EQE) and operational lifetimes. acs.org

Table 1: Performance of Phenoxazine-Based OLED Emitters

Emitter Max. EQE (%) Luminance (cd/m²) Estimated Half-Lifetime (h)
KCPOZ >20% 100 19,844

Data sourced from Chemistry of Materials. acs.org

Furthermore, phenoxazine derivatives have been developed as efficient hole injection layer (HIL) materials. A dimeric phenoxazine derivative, 1-PNA-BPBPOX, showed a high glass transition temperature (Tg) of 161 °C and a suitable HOMO level of 4.8 eV, facilitating efficient hole injection from the indium tin oxide (ITO) anode. acs.org OLEDs using this material as the HIL demonstrated a 33% higher power efficiency compared to devices with the commercial material 2-TNATA. acs.org

Dye-Sensitized Solar Cells (DSSCs): Sensitizer (B1316253) Molecular Engineering and Charge Transfer Dynamics

Phenoxazine is an effective electron-donating core for metal-free organic dyes used in DSSCs, showing potential for high power conversion efficiencies. diva-portal.orgnih.gov The engineering of these sensitizer molecules follows a D-A or D-A-π-A structure, where the phenoxazine acts as the electron donor (D), linked via a π-conjugated bridge to an acceptor unit (A) that anchors the dye to the semiconductor surface (e.g., TiO2). nih.gov

Key molecular engineering strategies include:

π-Conjugation and Linkers : The choice of the π-conjugated linker between the phenoxazine donor and the acceptor influences charge transfer dynamics and electron lifetime. Dyes with a furan-conjugated linker exhibited shorter electron lifetimes compared to those where the acceptor was directly attached to the phenoxazine core. diva-portal.org

Auxiliary Donors : Incorporating an additional donor unit with insulating alkoxy chains at the 7-position of the phenoxazine core can increase the electron lifetime and achieve higher open-circuit voltages. diva-portal.org

D-A2-π-A1 Design : A molecular design using phenoxazine (D) connected to an intermediate acceptor like benzothiadiazole (A2), a furan (B31954) π-spacer, and a cyanoacrylic acid acceptor/anchor (A1) can fine-tune the HOMO-LUMO gap and broaden the light-harvesting range. nih.gov

Role as Charge Transport Materials in Organic Electronics

Beyond light emission and harvesting, phenoxazine derivatives are integral to facilitating charge movement in organic electronic devices. They are particularly effective as hole-transporting materials (HTMs) due to their electron-rich nature and ability to form stable radical cations. rsc.org

A series of novel HTMs were synthesized by substituting a fluorene (B118485) core with phenoxazine and phenothiazine. rsc.org These materials exhibited excellent solubility in common organic solvents, a critical property for solution-processable device fabrication, and displayed nanotextured surface morphologies. rsc.org The incorporation of phenoxazine into the molecular structure helps create materials with suitable energy levels for efficient hole transport from the anode to the emissive layer in OLEDs or from the light-absorbing layer in solar cells. acs.org

In perovskite solar cells, a small-molecule HTM, POZ6-2, using a phenoxazine central unit with dicyanovinyl terminal groups, was successfully used as a dopant-free HTM, achieving a conversion efficiency of 10.3%. The efficiency was further improved to 12.3% by doping the HTM layer with common additives like 4-tert-butylpyridine (B128874) (TBP) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), which enhanced its conductivity.

Electrochemical Applications and Redox Active Systems

The stable and reversible redox behavior of the phenoxazine core makes it a compelling candidate for various electrochemical applications, including energy storage and electrochromic devices.

Design of Phenoxazine-Containing Polymers for Enhanced Electrochemical Stability

While conducting polymers like polyaniline (PANI) are valued for their conductivity and environmental stability, they often suffer from electrochemical degradation. acs.org Incorporating phenoxazine units into the polymer backbone is a strategy to enhance electrochemical stability.

Researchers have synthesized PANI derivatives by copolymerizing a phenoxazine unit with diamine monomers. acs.org These phenoxazine-containing polymers demonstrated outstanding electrochemical stability over multiple redox and spectroelectrochemical cycles without the noticeable degradation that affects traditional PANI. acs.orgresearchgate.net This improved stability is crucial for applications requiring durable redox-active polymers. acs.org Another approach involves creating p-type polymers like poly(vinylbenzyl-N-phenoxazine) (PVBPX) for use as positive electrodes in aluminum-ion batteries. nih.gov The polymer's dual active sites, insolubility, and stable anionic redox chemistry contribute to an exceptionally long cycle life of 50,000 cycles. nih.gov

Phenoxazine has also been identified as a promising p-type redox center for high-voltage organic cathode materials in lithium-ion batteries. rsc.org Its small structural reorganization during redox reactions allows for faster charging, with one derivative retaining 73% of its capacity even at a high 20C rate. rsc.org Covalent organic frameworks (COFs) based on phenoxazine have also been developed as cathode materials, exhibiting high redox potentials (~3.6 V vs. Li/Li+) and ultrafast redox kinetics. rsc.org

Electrochromic Materials: Redox-Induced Color Changes and Switching Times

Electrochromic materials change their color in response to an applied electrical potential, a property useful for smart windows, displays, and military camouflage. nih.gov The phenoxazine chromophore has been integrated into conjugated polymer systems to create high-performance electrochromic materials. nih.govresearchgate.net

The introduction of phenoxazine units into a carbazole–thiophene polymer structure was shown to influence the electrochemical properties and result in multi-color electrochromism. nih.gov One such polymer film exhibited three distinct colors (tangerine, green, and purple) in different redox states. nih.gov The presence of the phenoxazine chromophore was also credited with enabling fast switching times between colored and bleached states. nih.gov

The stability of the phenoxazine moiety benefits the long-term performance of electrochromic devices. nih.gov Research on metal-organic frameworks (MOFs) with redox-active ligands has shown that their porous structures can facilitate the rapid ion transport needed for fast switching. Films made using this approach achieved coloration and bleaching times of less than 5 seconds and maintained high stability over 1,000 cycles. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation / Synonym
1,3-Dinitro-10H-phenoxazine -
2,2',7,7'-tetrakis(N,N-di-p-methoxyphenyl-amine)-9,9'-spirofluorene spiro-OMeTAD
4-(4-(10H-phenoxazin-10-yl)benzoyl)-3,5-dimethyl-4'-(10H-phenoxazin-10-yl)-[1,1'-biphenyl]-2-carbonitrile KCPOZ
4-(4-(10H-phenothiazin-10-yl)benzoyl)-3,5-dimethyl-4'-(10H-phenothiazin-10-yl)-[1,1'-biphenyl]-2-carbonitrile KCPTZ
10,10'-bis(4-tert-butylphenyl)-N7,N7'-di(naphthalen-1-yl)-N7,N7'-diphenyl-10H,10'H-3,3'-biphenoxazine-7,7'-diamine 1-PNA-BPBPOX
Tris(N-(naphthalen-2-yl)-N-phenyl-amino)triphenylamine 2-TNATA
Indium tin oxide ITO
Benzothiadiazole -
Cyanoacrylic acid -
Phenothiazine PTZ
Polyaniline PANI
Poly(vinylbenzyl-N-phenoxazine) PVBPX
4-tert-butylpyridine TBP
Lithium bis(trifluoromethanesulfonyl)imide LiTFSI

Photoredox Catalysis and Polymerization Chemistry

There is currently no available scientific literature on the use of This compound as a photoredox catalyst or in polymerization chemistry. The following subsections discuss the established applications of other phenoxazine derivatives in these areas.

Phenoxazine Derivatives as Organic Photoredox Catalysts

Phenoxazine derivatives have emerged as a powerful class of organic photoredox catalysts, offering a more sustainable and cost-effective alternative to traditional iridium- and ruthenium-based catalysts. Their core structure, characterized by an electron-rich nitrogen and oxygen bridged between two aromatic rings, allows for facile photoexcitation and subsequent electron transfer processes. Upon absorption of light, these molecules can reach an excited state with significantly enhanced redox potentials, enabling them to catalyze a wide range of chemical transformations.

N-aryl phenoxazines, in particular, have been extensively studied. The electronic nature of the N-aryl substituent plays a crucial role in modulating the photophysical and electrochemical properties of the catalyst. These properties, including light absorption maxima, excited-state lifetimes, and redox potentials, are key to their catalytic efficacy.

Application in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)

A significant application of phenoxazine-based photoredox catalysts is in organocatalyzed atom transfer radical polymerization (O-ATRP). O-ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low dispersity. In this process, the photoexcited phenoxazine catalyst initiates the polymerization by reducing an alkyl halide initiator, generating a radical that then propagates.

The success of O-ATRP is highly dependent on the properties of the photoredox catalyst. The catalyst's excited-state reduction potential must be sufficient to activate the initiator. Furthermore, the kinetics of both the activation and deactivation steps, the latter involving the catalyst's radical cation, are critical for maintaining control over the polymerization process. Research has shown that N-aryl phenoxazines are efficient catalysts for the O-ATRP of various monomers, leading to polymers with controlled molecular weights and narrow molecular weight distributions.

Structure-Property Relationships in Advanced Functional Materials Design

Specific experimental data on the structure-property relationships of This compound for the design of advanced functional materials is not present in the current body of scientific literature. The principles outlined below are based on studies of other substituted phenoxazine derivatives and provide a framework for predicting how the dinitro substitution might influence its properties.

Impact of Substituent Effects on Optoelectronic and Electrochemical Characteristics

The optoelectronic and electrochemical properties of the phenoxazine core are highly sensitive to the nature and position of substituents on the aromatic rings. Electron-withdrawing groups, such as the nitro groups in this compound, are expected to have a profound impact.

Generally, the introduction of strong electron-withdrawing groups would be predicted to:

Lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This would, in turn, affect the electrochemical properties, making the compound more difficult to oxidize and easier to reduce.

Induce a bathochromic (red) shift in the absorption and emission spectra. This is due to the extension of the π-conjugated system and the potential for intramolecular charge transfer (ICT) character between the electron-rich phenoxazine core and the electron-deficient nitro groups.

Alter the excited-state dynamics. The presence of nitro groups could influence intersystem crossing rates and excited-state lifetimes, which are critical parameters for applications in photoredox catalysis and optoelectronic devices.

A study on 2,3-dinitrophenoxazines, an isomer of the compound of interest, provides some insight into the chemistry of dinitro-substituted phenoxazines, although it does not detail their optoelectronic properties.

Substituent Type on Phenoxazine CorePredicted Effect on HOMO/LUMO LevelsPredicted Impact on Redox PotentialsExpected Shift in Absorption/Emission
Electron-Donating GroupsRaise HOMO/LUMO energy levelsEasier to oxidize, harder to reduceHypsochromic (blue) shift
Electron-Withdrawing Groups (e.g., Nitro)Lower HOMO/LUMO energy levelsHarder to oxidize, easier to reduceBathochromic (red) shift

Molecular Engineering Approaches for Tunable Material Performance

Molecular engineering of phenoxazine derivatives allows for the precise tuning of their properties for specific applications. This is typically achieved through synthetic modifications at two key positions: the nitrogen atom (N-10) and the aromatic core.

N-10 Functionalization: The introduction of different aryl groups at the N-10 position is a common strategy to modulate the electronic properties and steric environment of the phenoxazine core. This can influence the solubility, solid-state packing, and charge-transport characteristics of the resulting materials.

Core Modification: The introduction of substituents directly onto the aromatic rings, as in the case of this compound, offers another powerful tool for tuning material performance. By strategically placing electron-donating or electron-withdrawing groups, researchers can control the HOMO/LUMO energy levels, bandgap, and charge carrier mobility.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways to Expand the Chemical Space of Dinitrophenoxazines

While established methods for the synthesis of dinitrophenoxazines exist, the exploration of novel synthetic pathways is crucial for expanding the chemical space and accessing derivatives with tailored properties. Traditional methods often involve the condensation of aminophenols with highly activated nitroaromatic compounds. For instance, 2,3-Dinitro-10H-phenoxazine can be synthesized by reacting 2-aminophenol (B121084) with 1,2-difluoro-4,5-dinitrobenzene (B1590526) in the presence of sodium carbonate in ethanol (B145695). acs.orgnih.gov An unexpected rearrangement of N-phenoxypicramide has also been reported to yield 1,3-Dinitro-10H-phenoxazine. lew.roresearchgate.net

Future research could focus on developing more efficient, versatile, and regioselective synthetic strategies. This includes the use of modern cross-coupling reactions to introduce a wider range of functional groups onto the phenoxazine (B87303) core. The development of one-pot synthesis procedures would also be highly beneficial for improving efficiency and reducing waste. By expanding the library of dinitrophenoxazine derivatives, researchers can systematically investigate structure-property relationships, leading to the discovery of compounds with enhanced optical, electronic, or biological activities.

Advanced Computational Modeling for Predictive Design of Phenoxazine-Based Materials

Advanced computational modeling, particularly using Density Functional Theory (DFT), presents a powerful tool for the predictive design of novel phenoxazine-based materials. DFT calculations can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of these molecules, guiding the synthesis of new derivatives with desired characteristics. For the closely related phenazine (B1670421) derivatives, DFT has been successfully employed to predict redox potentials, a key parameter for applications in energy storage. nih.govacs.org

Future computational studies on this compound and its analogues could focus on:

Predicting Optoelectronic Properties: Calculating HOMO/LUMO energy levels to predict their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Simulating Spectroscopic Data: Accurately predicting NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.

Investigating Reaction Mechanisms: Elucidating the mechanisms of synthetic reactions to optimize conditions and improve yields.

Understanding Intermolecular Interactions: Modeling self-assembly and crystal packing to predict the solid-state properties of phenoxazine-based materials.

By leveraging the predictive power of computational chemistry, researchers can accelerate the discovery and development of new functional materials based on the dinitrophenoxazine scaffold.

Integration of Machine Learning and Artificial Intelligence in Phenoxazine Research

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to phenoxazine research, enabling the rapid screening of vast chemical spaces and the identification of promising candidates for specific applications. ML models, trained on existing experimental and computational data, can predict the properties of novel phenoxazine derivatives with a high degree of accuracy and at a fraction of the cost and time of traditional methods. chemrxiv.orgchemrxiv.org

In the context of phenazine derivatives, a close structural analogue to phenoxazines, ML models have been successfully developed to predict redox potentials for energy storage applications. nih.govacs.orgresearchgate.net These models can be trained on datasets of molecular features to establish quantitative structure-property relationships (QSPR). chemrxiv.org

Future applications of ML and AI in phenoxazine research could include:

High-Throughput Virtual Screening: Developing ML models to rapidly screen large virtual libraries of dinitrophenoxazine derivatives for desired properties, such as high charge carrier mobility, specific absorption/emission wavelengths, or biological activity.

Predictive Synthesis: Creating AI-powered tools that can predict the outcomes of chemical reactions and suggest optimal synthetic routes.

De Novo Design: Utilizing generative models to design entirely new phenoxazine-based molecules with optimized properties for a given application.

By combining the power of ML and AI with experimental and computational efforts, the pace of discovery in phenoxazine research can be significantly accelerated.

Investigation of Self-Assembly and Supramolecular Architectures of this compound Derivatives

The ability of molecules to self-assemble into well-defined supramolecular architectures is a key principle in the development of advanced functional materials. The planar and aromatic nature of the phenoxazine core, coupled with the potential for hydrogen bonding and π-π stacking interactions, makes this compound and its derivatives promising building blocks for supramolecular chemistry.

Future research in this area should focus on:

Crystal Engineering: Systematically studying the solid-state packing of dinitrophenoxazine derivatives to understand and control their crystal structures and resulting properties. The crystal structure of this compound reveals a nearly planar molecule, which could facilitate ordered packing arrangements. lew.ro

Design of Liquid Crystals: Introducing appropriate side chains to the phenoxazine core to induce liquid crystalline behavior, which is valuable for applications in displays and sensors.

Formation of Gels and Nanostructures: Exploring the ability of dinitrophenoxazine derivatives to form gels and other nanostructures through self-assembly in solution.

Host-Guest Chemistry: Investigating the potential of dinitrophenoxazine-based macrocycles and cages to act as hosts for specific guest molecules, with applications in sensing, catalysis, and drug delivery.

A deeper understanding of the principles governing the self-assembly of these molecules will enable the rational design of novel materials with complex, hierarchical structures and emergent properties.

Development of Sustainable and Green Chemistry Approaches for Phenoxazine Synthesis

The development of sustainable and green chemistry approaches for the synthesis of phenoxazines is essential for minimizing the environmental impact of their production. This involves the use of renewable resources, the reduction of hazardous waste, and the development of more energy-efficient reaction conditions.

Promising areas for future research in green phenoxazine synthesis include:

Enzymatic Synthesis: Utilizing enzymes, such as laccase, to catalyze the synthesis of phenoxazine derivatives under mild, aqueous conditions. Laccase-mediated synthesis has been successfully demonstrated for the production of a phenoxazine dye, offering a biodegradable and less toxic alternative to traditional chemical methods. nih.gov

Transition-Metal-Free Synthesis: Developing synthetic routes that avoid the use of heavy metal catalysts, which are often toxic and expensive.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

By embracing the principles of green chemistry, the synthesis of this compound and its derivatives can be made more sustainable, contributing to a cleaner and safer chemical industry.

Q & A

Basic: What are the established synthetic routes for introducing nitro groups into phenoxazine derivatives, and how are reaction conditions optimized?

Answer: Nitration of phenoxazine derivatives typically involves electrophilic aromatic substitution. Key reagents include nitric acid in sulfuric acid or acetyl nitrate (AcONO₂) in non-aqueous media. For example, in related phenothiazine derivatives, nitration at specific positions is achieved by controlling temperature (0–5°C) and stoichiometry to prevent over-nitration . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., dichloromethane or acetonitrile) to enhance regioselectivity. Post-reaction purification employs column chromatography with gradients of ethyl acetate/hexane .

Basic: What spectroscopic and crystallographic methods are critical for characterizing 1,3-Dinitro-10H-phenoxazine?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substitution patterns. Nitro groups deshield adjacent protons, causing downfield shifts (e.g., 8.5–9.0 ppm for aromatic protons) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight and nitro group incorporation via [M+H]⁺ or [M+Na]⁺ peaks .
  • X-ray Crystallography: Resolves regiochemistry and steric effects. For example, 10-(3,5-di(pyridin-4-yl)phenyl)-10H-phenoxazine exhibits a planar core with dihedral angles <5° between substituents .

Advanced: How can researchers address conflicting regioselectivity data in nitration reactions of phenoxazine derivatives?

Answer: Contradictions often arise from solvent polarity, substituent electronic effects, or competing reaction pathways. Strategies include:

  • Computational Modeling: Density Functional Theory (DFT) predicts nitration sites by comparing activation energies for different intermediates .
  • Isotopic Labeling: Using ¹⁵N-labeled nitric acid to track nitro group positioning via 2D NMR techniques.
  • Comparative Studies: Benchmark against structurally analogous compounds, such as 10H-phenothiazine derivatives, where electron-withdrawing groups (e.g., trifluoromethyl) direct nitration to meta positions .

Advanced: What methodologies resolve discrepancies between experimental spectral data and computational predictions for nitro-substituted phenoxazines?

Answer: Discrepancies may stem from solvent effects, conformational flexibility, or incomplete basis sets in simulations. Solutions include:

  • Solvent-Corrected Calculations: Incorporate polarizable continuum models (PCM) in DFT to account for solvation .
  • Dynamic NMR: Probe rotational barriers of substituents (e.g., nitro groups) at variable temperatures to correlate with computed energy barriers.
  • Vibrational Spectroscopy: Compare experimental IR/Raman spectra with scaled computational frequencies to validate force fields .

Advanced: How does the thermal stability of this compound compare to other nitro-aromatic heterocycles under catalytic or photolytic conditions?

Answer: Nitro groups enhance thermal stability but introduce photolytic sensitivity. Key findings:

  • Thermogravimetric Analysis (TGA): Phenoxazine derivatives with nitro substituents show decomposition temperatures >250°C, higher than non-nitrated analogs .
  • Photodegradation Studies: UV-Vis irradiation (λ = 365 nm) induces nitro group reduction to amino groups, monitored via loss of absorbance at 400–450 nm .
  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) selectively reduces nitro groups without disrupting the heterocyclic core .

Advanced: What computational frameworks are effective for predicting the electronic properties of this compound in materials science applications?

Answer:

  • Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO gaps calculated via time-dependent DFT (TD-DFT) correlate with optical bandgaps. For example, nitro groups lower LUMO levels, enhancing electron-accepting capacity .
  • Charge-Transfer Simulations: Molecular dynamics (MD) models predict supramolecular packing, critical for organic semiconductor design .
  • QSPR/QSAR Models: Relate nitro group positions to redox potentials or antimicrobial activity using partial least squares (PLS) regression .

Advanced: How can researchers mitigate side reactions during functionalization of this compound for drug discovery?

Answer: Common side reactions include nitro group reduction or ring-opening. Mitigation strategies:

  • Protecting Groups: Temporarily convert nitro to azide groups using NaN₃/CuI, then restore post-functionalization .
  • Low-Temperature Conditions: Perform alkylation or acylation at −78°C to suppress nucleophilic attack on the nitro group .
  • Inert Atmospheres: Use argon/glovebox techniques to prevent oxidation of intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.